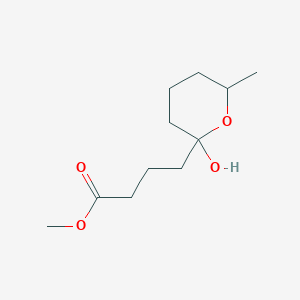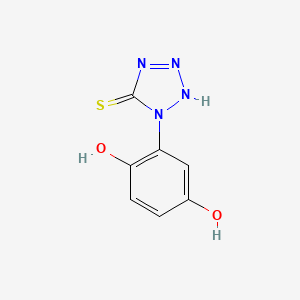
4-(Octadecyloxy)naphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octadecyloxy)naphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring substituted with an octadecyloxy group at the 4-position and a carboxylic acid group at the 1-position. This compound is notable for its unique structural features, which combine the aromatic properties of naphthalene with the long aliphatic chain of octadecyloxy, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octadecyloxy)naphthalene-1-carboxylic acid typically involves the following steps:
Alkylation of Naphthalene: The initial step involves the alkylation of naphthalene to introduce the octadecyloxy group. This can be achieved through a Williamson ether synthesis, where naphthol is reacted with octadecyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The next step involves the introduction of the carboxylic acid group. This can be done through a Friedel-Crafts acylation reaction, where the alkylated naphthalene is treated with a carboxylating agent such as carbon dioxide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
4-(Octadecyloxy)naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(Octadecyloxy)naphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The long aliphatic chain allows for integration into lipid bilayers, affecting membrane fluidity and function. The aromatic naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Similar Compounds:
4-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a methoxy group instead of an octadecyloxy group.
1-Naphthalenecarboxylic acid: Lacks the octadecyloxy group, resulting in different physical and chemical properties.
Uniqueness: this compound is unique due to its combination of a long aliphatic chain and an aromatic ring, providing distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
| 93895-65-9 | |
Formule moléculaire |
C29H44O3 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
4-octadecoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-32-28-23-22-27(29(30)31)25-20-17-18-21-26(25)28/h17-18,20-23H,2-16,19,24H2,1H3,(H,30,31) |
Clé InChI |
VRGNSIKZBFHPEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)

![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)

